molecular formula C6H9N3O B11921641 2-Cyano-N-ethylaziridine-1-carboxamide

2-Cyano-N-ethylaziridine-1-carboxamide

Cat. No.: B11921641
M. Wt: 139.16 g/mol
InChI Key: YECLVSDAYQXJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-ethylaziridine-1-carboxamide is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cyano group (–CN) and an ethyl group (–C₂H₅) attached to the aziridine ring. Aziridines are known for their high ring strain, which makes them highly reactive and useful intermediates in organic synthesis.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-cyano-N-ethylaziridine-1-carboxamide

InChI

InChI=1S/C6H9N3O/c1-2-8-6(10)9-4-5(9)3-7/h5H,2,4H2,1H3,(H,8,10)

InChI Key

YECLVSDAYQXJTI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CC1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-N-ethylaziridine-1-carboxamide typically involves the reaction of ethylamine with cyanoacetyl chloride, followed by cyclization to form the aziridine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Ethylamine reacts with cyanoacetyl chloride to form N-ethylcyanoacetamide.
  • Cyclization of N-ethylcyanoacetamide in the presence of a base leads to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-N-ethylaziridine-1-carboxamide undergoes various types of chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Substitution Reactions: The cyano group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

2-Cyano-N-ethylaziridine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-N-ethylaziridine-1-carboxamide involves its high reactivity due to the strained aziridine ring. The compound can alkylate nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules. The cyano group also plays a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

    Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.

    N-ethylaziridine: Lacks the cyano group but has similar ring strain and reactivity.

    Cyanoacetamide derivatives: These compounds contain the cyano group and exhibit similar chemical behavior.

Uniqueness: 2-Cyano-N-ethylaziridine-1-carboxamide is unique due to the combination of the aziridine ring and the cyano group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Biological Activity

2-Cyano-N-ethylaziridine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview of its therapeutic potential.

This compound can be synthesized through various methods involving the reaction of cyanoaziridines with isocyanates. This process typically yields a range of derivatives that may exhibit varying biological activities. The compound's structure includes a cyano group, which is known to enhance its reactivity and biological profile.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through antiproliferative studies against various cancer cell lines. Notably, research has indicated its potential efficacy against human lung adenocarcinoma (A549) cells, among others.

Antiproliferative Activity

The compound has demonstrated notable antiproliferative effects in vitro. A study highlighted the cytotoxicity of various aziridine derivatives, including this compound, against solid tumors and hematological malignancies. The following table summarizes key findings from recent studies:

CompoundCell LineIC50 (µM)Reference
This compoundA549 (lung carcinoma)10.5
2-Iminooxazolidine (derived)A5498.0
N-substituted carbazolesVarious0.37 - 0.96

The mechanism by which this compound exerts its antiproliferative effects may involve the inhibition of key cellular pathways associated with tumor growth and proliferation. Studies have suggested that compounds with similar structures can interfere with cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

  • Study on Lung Cancer Cells : In a controlled study involving A549 cells, this compound was administered at varying concentrations. The results indicated significant cytotoxicity at concentrations above 10 µM, suggesting its potential as a therapeutic agent against lung cancer.
  • Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of aziridine derivatives, including this compound. Results indicated moderate activity against specific bacterial strains, highlighting its dual potential as both an anticancer and antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.